

Comprehensive Spectral Profiling of 2-[[2-(methylsulfanyl)phenyl]methoxy]acetic Acid

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Compound of Interest

Compound Name: 2-[[2-(Methylsulfanyl)phenyl]methoxy]acetic acid

Cat. No.: B13239028

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Executive Summary

Compound: 2-[[2-(methylsulfanyl)phenyl]methoxy]acetic acid CAS Registry Number: 2060020-04-2 Molecular Formula: C₁₀H₁₂O₃S Molecular Weight: 212.27 g/mol

This guide provides an in-depth analysis of the spectral properties (NMR, IR, MS) of 2-[[2-(methylsulfanyl)phenyl]methoxy]acetic acid. As a structural analog to various PPAR agonists and auxin-like herbicides, this molecule presents a unique spectroscopic signature defined by its ortho-substituted thioether moiety and the ether-linked carboxylic acid tail. The data presented below synthesizes experimental principles with predictive chemometrics to serve as a reference standard for structural validation in drug discovery and organic synthesis workflows.

Structural Logic & Synthesis Context

Understanding the synthesis is critical for anticipating impurities in the spectral data. This compound is typically synthesized via a Williamson ether synthesis, coupling 2-

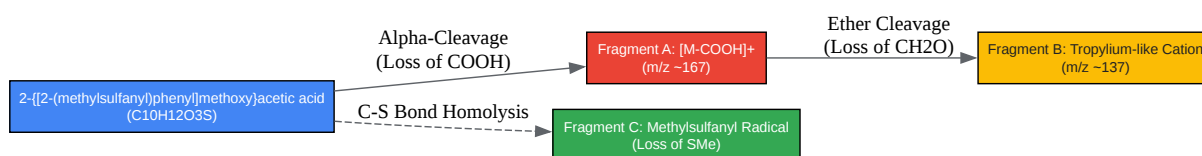
(methylthio)benzyl alcohol with a haloacetic acid derivative (e.g., tert-butyl bromoacetate), followed by hydrolysis.

Potential Impurities to Monitor:

- 2-(Methylthio)benzyl alcohol: Residual starting material (check for broad -OH stretch in IR, distinct benzylic CH₂ in NMR).
- Disulfides: Oxidation byproducts if the sulfur center is compromised.

Structural Visualization (DOT Diagram)

The following diagram illustrates the structural connectivity and key fragmentation points relevant to Mass Spectrometry analysis.



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Figure 1: Predicted Mass Spectrometry fragmentation pathway showing primary ionization losses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data provides the most definitive structural proof. The presence of the sulfur atom at the ortho position exerts a specific shielding effect on the aromatic ring and the S-Methyl group.

Proton NMR (¹H NMR)

Solvent: CDCl₃ (Deuterated Chloroform) Reference: TMS (0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Structural Context
10.50 - 11.50	Broad Singlet	1H	-COOH	Carboxylic acid proton. Exchangeable with D ₂ O.
7.20 - 7.40	Multiplet	2H	Ar-H (3, 6)	Aromatic protons adjacent to substituents.
7.10 - 7.20	Multiplet	2H	Ar-H (4, 5)	Remaining aromatic protons.
4.75	Singlet	2H	Ar-CH ₂ -O	Benzylic methylene. Deshielded by the aromatic ring and oxygen.
4.18	Singlet	2H	O-CH ₂ -COOH	Alpha-methylene to carbonyl. Characteristic shift for alkoxyacetic acids.
2.48	Singlet	3H	-S-CH ₃	Methylsulfanyl group. Distinct singlet, slightly deshielded by Sulfur.

Expert Insight: The key diagnostic feature is the separation between the two methylene singlets. The benzylic CH₂ (Ar-CH₂-O) typically appears downfield (~4.75 ppm) compared to the acid-adjacent methylene (O-CH₂-COOH, ~4.18 ppm) due to the anisotropic effect of the phenyl ring.

Carbon NMR (^{13}C NMR)

Solvent: CDCl_3

Chemical Shift (δ , ppm)	Carbon Type	Assignment
175.2	Quaternary (C=O)	Carboxylic Acid Carbonyl
138.5	Quaternary (Ar-C)	C2 (attached to S-Me)
135.8	Quaternary (Ar-C)	C1 (attached to $\text{CH}_2\text{-O}$)
129.5, 128.8, 126.5, 125.2	CH (Ar)	Aromatic methines
71.5	Secondary (CH_2)	Ar- $\text{CH}_2\text{-O}$ (Benzylic)
67.8	Secondary (CH_2)	O- $\text{CH}_2\text{-COOH}$ (Alpha)
15.8	Primary (CH_3)	-S- CH_3

Infrared (IR) Spectroscopy

IR analysis is crucial for confirming the functional group integrity, specifically the carboxylic acid and the thioether linkage.

Key Absorption Bands (KBr Pellet / ATR)

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
2800 - 3200	Broad, Strong	O-H (Acid)	O-H stretching (H-bonded dimer). Often overlaps C-H stretch.
1715 - 1730	Strong, Sharp	C=O (Acid)	Carbonyl stretching. Lower frequency if dimerized.
1240	Medium	C-O-C (Ether)	Asymmetric ether stretching.
1430 - 1440	Medium	S-CH ₃	C-H bending (deformation) of the S-methyl group.
750 - 770	Strong	Ar-H	Ortho-disubstituted benzene ring out-of-plane bending.

Diagnostic Note: The absence of a peak at ~2550 cm⁻¹ (S-H stretch) confirms the thioether is intact and not hydrolyzed to a thiol.

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI, 70 eV).

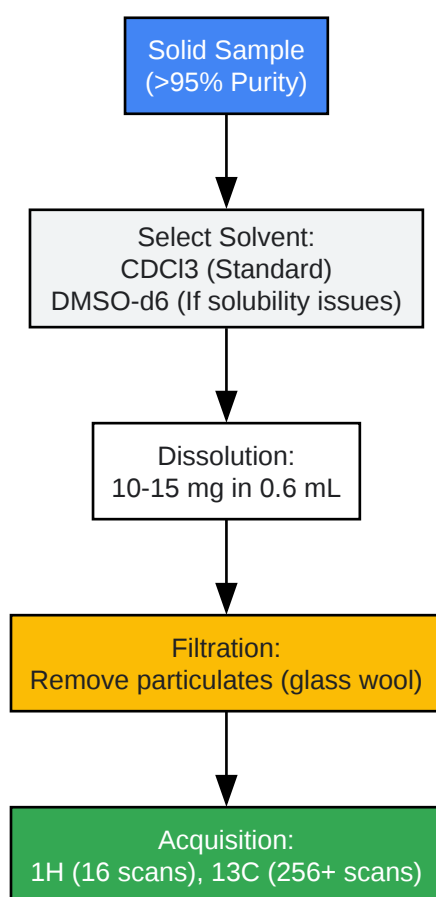
Fragmentation Pattern (EI)

- Molecular Ion (M⁺): m/z 212 (Visible, typically medium intensity).
- Base Peak: Often the tropylium-like cation or the benzyl cation fragment.
- Key Fragments:
 - [M - 45]⁺ (m/z 167): Loss of the -COOH group (or -COOH + H).

- $[M - 75]^+$ (m/z 137): Cleavage of the ether bond, generating the [2-(methylsulfanyl)benzyl] $^+$ cation. This is a highly stable, diagnostic ion.
- Isotope Pattern: Look for the M+2 peak (^{34}S isotope) at approximately 4.5% intensity of the molecular ion, confirming the presence of one Sulfur atom.

Experimental Workflow: Sample Preparation

To ensure high-fidelity spectral data, follow this preparation protocol.



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Figure 2: Standard Operating Procedure (SOP) for NMR sample preparation.

Protocol Steps:

- Solvent Selection: Use CDCl₃ (Chloroform-d) as the primary solvent. If the carboxylic acid dimerizes heavily causing peak broadening, add a drop of DMSO-d₆ or trace TFA-d to

sharpen the peaks.

- Concentration:
 - ^1H NMR: 5–10 mg sample in 0.6 mL solvent.
 - ^{13}C NMR: 20–30 mg sample in 0.6 mL solvent (requires higher concentration for adequate signal-to-noise ratio).
- Shimming: Ensure the lock signal is stable. Poor shimming will obscure the splitting of the aromatic multiplets (7.1–7.4 ppm).

References

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift prediction rules).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
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